molecular formula C6H3ClN2 B100596 4-Chloropyridine-2-carbonitrile CAS No. 19235-89-3

4-Chloropyridine-2-carbonitrile

Cat. No.: B100596
CAS No.: 19235-89-3
M. Wt: 138.55 g/mol
InChI Key: DYEZRXLVZMZHQT-UHFFFAOYSA-N
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Description

4-Chloropyridine-2-carbonitrile (CAS: 19235-89-3) is a heteroaromatic compound with the molecular formula C₆H₃ClN₂. It features a pyridine ring substituted with a chlorine atom at the 4-position and a nitrile group at the 2-position. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for preparing heteroaromatic carboxylic acids and substituted pyridinyl nitriles with biological activity . Its physicochemical properties include a melting point of 81–85°C, boiling point of 231.6±20.0°C (760 mmHg), and molecular weight of 138.55 g/mol .

Preparation Methods

One-Step Synthesis from 4-Nitropyridine N-Oxide

A streamlined one-step protocol was developed by Veerareddy et al. (2011), bypassing the need for pre-synthesized N-oxide intermediates. This method reacts 4-nitropyridine N-oxide with ethyl chloroformate and TMSCN in a single pot, achieving simultaneous nitro group reduction and cyanation . The reaction proceeds via in situ generation of a reactive carbamate intermediate, which undergoes nucleophilic displacement by TMSCN.

Key advantages include reduced purification steps and compatibility with diverse N-oxide substrates. However, the yield remains unspecified in published literature, and scalability is limited by the cost of ethyl chloroformate. Temperature control is critical, as excess heat may lead to byproducts such as 4-cyanopyridine derivatives .

Decarboxylative Cyanation from Pyridine-2-Carboxylic Acid

Chlorination and Salt Formation

The industrial synthesis of this compound often begins with pyridine-2-carboxylic acid. In the first step, chlorination is achieved using thionyl chloride (SOCl₂) in the presence of sodium bromide (NaBr) as a catalyst. This step proceeds via electrophilic aromatic substitution, with NaBr enhancing the electrophilicity of SOCl₂ by generating bromine intermediates . Optimal conditions involve refluxing at 80–90°C for 4–6 hours, achieving near-quantitative conversion to 4-chloropyridine-2-carboxylic acid .

The resulting acid is then neutralized with a base such as potassium tert-butoxide (KOtBu) to form a water-soluble salt, facilitating purification. Patent data indicates a molar ratio of 1:1.2 (acid-to-base) in ethanol, yielding 4-chloropyridine-2-carboxylate with >95% purity .

Decarboxylation and Cyanation

The carboxylate salt undergoes decarboxylative cyanation using a copper catalyst (e.g., CuI), potassium cyanide (KCN), and an oxidizing agent (e.g., tert-butyl hydroperoxide) in DMF at 100–120°C . This step leverages radical intermediates to replace the carboxylate group with a nitrile, achieving an overall yield of 78–85% across three steps . Industrial scalability is enhanced by the low cost of starting materials and tolerance to atmospheric moisture.

Trifluoroacetic Anhydride-Mediated Dehydration

A high-yielding laboratory method involves dehydrating 4-chloropyridine-2-carboxamide using trifluoroacetic anhydride (TFAA) and triethylamine (Et₃N). The reaction, conducted in ethyl acetate at −5°C to 20°C, achieves a 90% yield within 1.25 hours . The mechanism proceeds via activation of the amide oxygen by TFAA, followed by elimination of water and trifluoroacetate.

This method is favored for its rapid kinetics and minimal byproducts. However, the requirement for anhydrous conditions and the high cost of TFAA limit its industrial use.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents Conditions Yield Scalability
Cyanation of N-Oxide4-Chloropyridine N-oxideTMSCNReflux, DCMNot reportedLaboratory-scale
One-Step from Nitro N-Oxide4-Nitropyridine N-oxideEthyl chloroformate, TMSCNRoom temperatureNot reportedSmall-scale
Decarboxylative CyanationPyridine-2-carboxylic acidSOCl₂, NaBr, KCN, CuIMulti-step, 80–120°C78–85%Industrial
TFAA Dehydration4-Chloropyridine-2-carboxamideTFAA, Et₃N−5°C to 20°C, EtOAc90%Laboratory-scale

Catalytic Bromine-Assisted Chlorination

A notable advancement in the chlorination step (Method 3.1) involves using bromine as a catalyst to enhance regioselectivity. As detailed in JP2011153081A, bromine generates Br⁺ ions that polarize the pyridine ring, directing chlorination to the C-4 position with >99% selectivity . This modification reduces side products like 2,4-dichloropyridine derivatives, which are common in uncatalyzed reactions.

Chemical Reactions Analysis

Types of Reactions: 4-Chloropyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Chloropyridine-2-carbonitrile involves its ability to participate in nucleophilic substitution and cyclization reactions. The chloro substituent and nitrile group are key functional groups that facilitate these reactions, allowing the compound to interact with various molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogues

6-Chloropyridine-2-carbonitrile

  • Structural Differences : The chlorine atom is positioned at the 6-position instead of the 4-position.
  • Intermolecular Interactions : Unlike 4-chloropyridine-2-carbonitrile, which forms 1D chains via head-to-head C–H⋯N interactions, 6-chloropyridine-2-carbonitrile adopts a 2D sheet structure through head-to-tail interactions. Both exhibit π-stacking, but the offset distances differ (4.11 Å for 4-chloro vs. 3.90 Å for 6-chloro) .
  • Synthetic Routes : Both isomers can be synthesized via cyanation of pyridine N-oxides using trimethylsilanecarbonitrile (TMSCN) .

2-Chloropyridine-4-carbonitrile (LOBVIJ)

  • Key Features : The chlorine and nitrile groups are transposed (Cl at 2-position, CN at 4-position).
  • Bond Metrics : The nitrile bond length (1.141 Å) is nearly identical to those in this compound (1.156 Å) and 6-chloropyridine-2-carbonitrile (1.138 Å) .

Derivatives with Additional Functional Groups

4-Chloropyridine-2,6-dicarbonitrile (CAS: 55306-66-6)

  • Structure : Contains two nitrile groups at positions 2 and 6, with chlorine at position 3.
  • Applications: Used in coordination chemistry and as a ligand precursor. Its higher polarity (compared to mono-nitrile analogues) influences solubility and reactivity .

6-(Chloromethyl)-2-cyanopyridine (CAS: 135450-23-6)

  • Utility : Serves as a building block for functionalized polymers and drug candidates .

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Nitrile Bond Length (Å)
This compound 138.55 81–85 231.6 ± 20.0 1.156
6-Chloropyridine-2-carbonitrile 138.55 Not reported Not reported 1.138
2-Chloropyridine-4-carbonitrile 138.55 Not reported Not reported 1.141
4-Chloropyridine-2,6-dicarbonitrile 163.56 Not reported Not reported ~1.14 (avg.)

Data sourced from crystallographic studies and commercial specifications .

Biological Activity

4-Chloropyridine-2-carbonitrile is an organic compound that has garnered attention in pharmaceutical chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted with a chlorine atom at the 4-position and a nitrile group at the 2-position. Its molecular formula is C6H4ClN2C_6H_4ClN_2. The synthesis of this compound typically involves the cyanation of 4-chloropyridine N-oxide using trimethylsilanecarbonitrile (TMSCN) as a reagent, yielding high purity and yield suitable for further applications in drug development and material science.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit varying degrees of antimicrobial activity. For instance, in a study evaluating several nitrogen heterocyclic compounds, derivatives including this compound showed weak tuberculostatic and antibacterial activities against strains of Mycobacterium tuberculosis and other bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 25 to 50 μg/cm³, which were notably less effective compared to standard treatments like isoniazid (INH) with MIC values of 0.5–1.0 μg/cm³ .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound derivatives have also been investigated. In vitro studies on various cancer cell lines demonstrated that some derivatives exhibited significant cytotoxicity. For example, one derivative showed an 88% growth inhibition at a concentration of 100 μg/cm³ against neonatal human dermal fibroblasts, while others displayed notable activity against melanoma (MALME-3M) and renal cancer (A498) cell lines . These findings suggest that modifications to the core structure can enhance anticancer properties.

Table: Summary of Biological Activities

Compound DerivativeActivity TypeTest Organism/Cell LineMIC/IC50 (μg/cm³)Reference
This compoundAntibacterialMycobacterium tuberculosis H37Rv25–50
Derivative ACytotoxicityNeonatal human dermal fibroblastsIC50 = 100
Derivative BAnticancerMelanoma MALME-3MΔGI = 20.0%
Derivative CAnticancerRenal cancer A498ΔGI = 24.1%

The biological activity of this compound may be attributed to its ability to interact with various biological targets through its unique chemical structure, which allows for hydrogen bonding and π-stacking interactions. These interactions can facilitate the formation of stable complexes with biomolecules, potentially disrupting normal cellular functions or pathways involved in disease processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloropyridine-2-carbonitrile, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves halogenation and cyanation of pyridine derivatives. For example, halogenation of pyridine precursors using chlorine donors (e.g., POCl₃) followed by nitrile introduction via nucleophilic substitution. Purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection, comparing retention times against standards. Cross-validate using melting point analysis and NMR spectroscopy (¹H/¹³C) to confirm structural integrity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions and electronic environments. IR spectroscopy identifies the nitrile group (C≡N stretch ~2200 cm⁻¹). For crystallographic analysis, single-crystal X-ray diffraction (SCXRD) resolves molecular conformation and intermolecular interactions. Refinement software (e.g., SHELX) calculates bond angles and torsional strain, as demonstrated in studies of structurally related pyridine-carbonitriles .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound under varying catalytic conditions?

  • Methodological Answer : Systematic screening of catalysts (e.g., Pd/Cu for cross-coupling) and solvents (DMF, toluene) is essential. For example, Koutentis & Rees (2000) achieved higher yields using microwave-assisted synthesis to reduce side reactions. Design a fractional factorial experiment to test variables (temperature, catalyst loading) and analyze via ANOVA to identify significant factors .

Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, concentrations). Replicate experiments using standardized protocols (e.g., NIH/3T3 cells for cytotoxicity). Perform meta-analyses of published data, focusing on structure-activity relationships (SAR). For instance, El-Agrody et al. (2013) correlated anti-cancer activity with electron-withdrawing substituents at the pyridine ring .

Q. What safety protocols are recommended for handling this compound in laboratories?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation and skin contact due to potential toxicity (H313/H333 warnings). Waste must be segregated in labeled containers and processed by certified disposal services. Storage conditions should adhere to fire safety guidelines (away from ignition sources) .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to identify reactive sites. Molecular docking studies (AutoDock Vina) predict binding affinities with biological targets. Validate predictions experimentally via kinetic studies under controlled conditions .

Q. Data Analysis and Experimental Design

Q. What strategies mitigate variability in spectroscopic data for pyridine-carbonitrile derivatives?

  • Methodological Answer : Calibrate instruments using certified reference materials. For NMR, employ deuterated solvents (e.g., DMSO-d₆) and internal standards (TMS). Use triplicate measurements and report standard deviations. Address solvent effects by comparing spectra in polar vs. non-polar solvents .

Q. How can crystallographic data inform the design of this compound-based inhibitors?

  • Methodological Answer : SCXRD-derived bond lengths and angles reveal steric and electronic constraints. For example, the dihedral angle between chlorophenyl and pyridine rings impacts binding pocket compatibility. Overlay crystal structures with target proteins (e.g., kinases) using PyMOL to optimize inhibitor geometry .

Properties

IUPAC Name

4-chloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2/c7-5-1-2-9-6(3-5)4-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEZRXLVZMZHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351222
Record name 4-chloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19235-89-3
Record name 4-Chloro-2-cyanopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19235-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Chloro-2-pyridinecarboxamide (93.9 g, 0.6 moles) and TEA (125 mL, 0.9 moles) in EtOAc (500 mL) was cooled to 0.2° C. via an external chiller unit. TFAA (92 mL, 0.66 moles) was added via addition funnel over 40 min. The internal temperature rose to 10° C. during the addition. The temperature at the completion of the addition was 0.0° C. After addition, the chiller was turned off. After an additional 30 min, HPLC analysis showed 4.3% (LCAP) of the starting material. An additional 8.3 mL (0.06 moles) of TFAA was added. After stirring the reaction mixture for an additional 20 min, HPLC analysis indicated complete conversion. 10% Aqueous K2CO3 (w/v, 500 mL) was added. The internal temperature rose from 13.7 to 22.0° C. The mixture was transferred to a separatory funnel after stirring for 20 min. The layers were separated and the aqueous layer extracted with EtOAc (150 mL). The combined organic layers were washed with 10% aqueous citric acid (w/v, 300 mL), dried (Na2SO4), filtered, and concentrated. The crude product was dried in a vacuum oven at 50° C. for 16 h to afford 72.85 g (87%) of the title compound: 1H NMR (400 MHz, CDCl3) δ 8.6 (m, 1 H), 7.7 (m, 1 H), 7.5 (m, 1H); 13C NMR (100 MHz, CDCl3) δ 151.8, 145.3, 134.9, 128.7, 127.4, 116.1; HPLC>99% (LCAP).
Quantity
93.9 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
125 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
92 mL
Type
reactant
Reaction Step Two
Name
LCAP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
8.3 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
reactant
Reaction Step Five
Yield
87%

Synthesis routes and methods II

Procedure details

To a mixture of 4-chloropiridine-N-oxide (5.00 g, 38.6 mmol) and trimethylsilyl cyanide (4.84 g, 46.3 mmol) in dichloromethane (60 ml) cooled to 0° C. was added dropwise N,N-dimethylcarbamoyl chloride (3.8 ml, 40.5 mmol). The mixture was allowed to warm to ambient temperature and stirred for 16 h. The mixture was cooled to 0° C. and a 30% aqueous solution of K2CO3 (100 ml) was added. The crude product was extracted with dichloromethane (100 ml×2), the organic extracts dried (MgSO4) and evaporated to give 4-chloro-2-pyridinecarbonitrile (5.35 g, 100%). 1H-NMR (CDCl3) δ: 8.63 (1 H, d, J=4.8 Hz), 7.72 (1 H, d, J=2.6 Hz), 7.55 (1 H, dd, J=1.8, 5.1 Hz).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.84 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a magnetically stirred solution of 9 grams (66 mm) of 2-cyano-4-hydroxymethylpyridine (Swan, et al. J. Chem. Soc., 3440 (1963)] contained in 300 mls of benzene is added 15.1 grams (72 mm) of phosphorous pentachloride. After stirring for 1/2 hour, ice and water are added followed by sodium bicarbonate. The organic layer is washed with water and evaporated. The residual oil is crystallized from petroleum ether., to yield 8.5 grams (83%) of 2-cyano-4-pyridyl chloride, m.p. - 55°-56°.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

4-Chloropyridine N-oxide (7.53 g, 58.1 mmol) and N,N-dimethylcarbamoyl chloride (9.36 g, 87.0 mmol) were added to acetonitrile (200 ml), and trimethylsilyl cyanide (11.5 g, 116 mmol) was added dropwise thereto. The mixture was stirred at room temperature for 18 hrs. The reaction mixture was combined with ethyl acetate and water. The organic layer was successively washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine and dried over magnesium sulfate. The solvent was evaporated, and the residue was subjected to a silica gel (200 g) column chromatography. The fractions eluted with n-hexane-ethyl acetate (3:1, v/v) were collected, concentrated to give the titled compound (8.05 g, 99%) as a pale yellow oil.
Quantity
7.53 g
Type
reactant
Reaction Step One
Quantity
9.36 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
99%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,3-Bis(sulfanyl)butanedioate
2,3-Bis(sulfanyl)butanedioate
4-Chloropyridine-2-carbonitrile
2,3-Bis(sulfanyl)butanedioate
2,3-Bis(sulfanyl)butanedioate
4-Chloropyridine-2-carbonitrile
2,3-Bis(sulfanyl)butanedioate
4-Chloropyridine-2-carbonitrile
2,3-Bis(sulfanyl)butanedioate
2,3-Bis(sulfanyl)butanedioate
4-Chloropyridine-2-carbonitrile
2,3-Bis(sulfanyl)butanedioate
2,3-Bis(sulfanyl)butanedioate
4-Chloropyridine-2-carbonitrile
2,3-Bis(sulfanyl)butanedioate
2,3-Bis(sulfanyl)butanedioate
4-Chloropyridine-2-carbonitrile

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